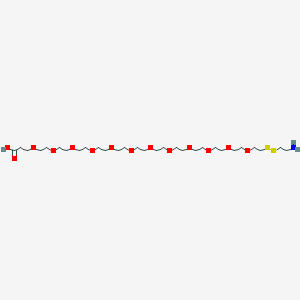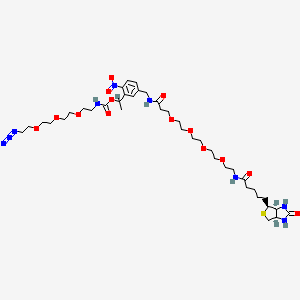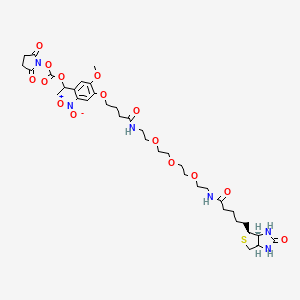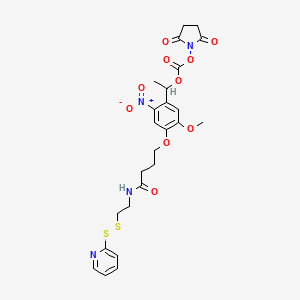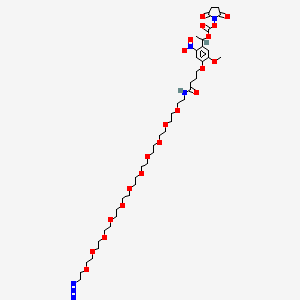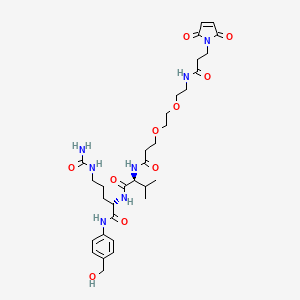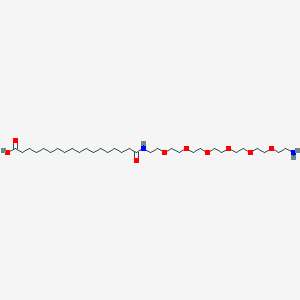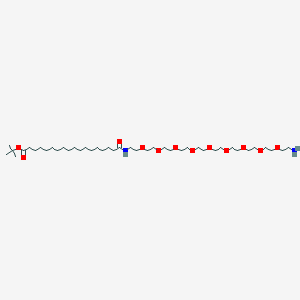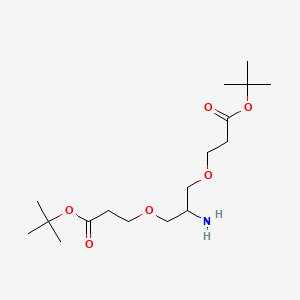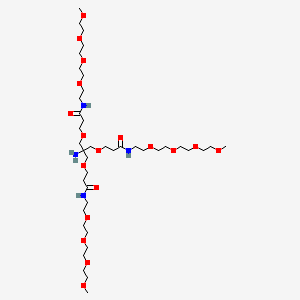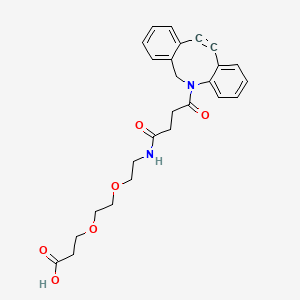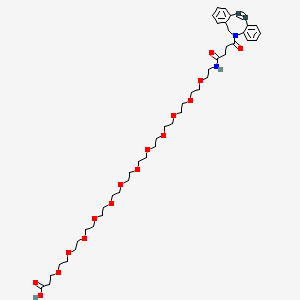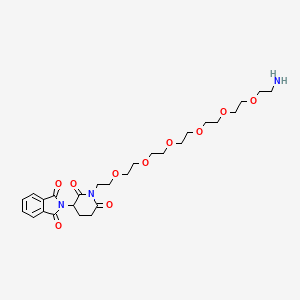
Amino-PEG6-Thalidomide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-PEG6-Thalidomide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of thalidomide, a well-known immunomodulatory drug, with a PEG linker, enhancing its solubility and bioavailability. The primary function of this compound is to facilitate the targeted degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-Thalidomide involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency, reproducibility, and safety. This method allows for the precise control of reaction conditions and the production of high-purity compounds .
化学反应分析
Types of Reactions: Amino-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the modification of the compound.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as ligands or targeting moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under mild conditions.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxyl groups for conjugation with the amino group.
Major Products:
PROTACs: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
科学研究应用
Amino-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling the study of targeted protein degradation.
Biology: The compound facilitates the investigation of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: this compound is used in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: The compound is employed in the production of high-value pharmaceuticals and research reagents .
作用机制
Amino-PEG6-Thalidomide exerts its effects through the following mechanism:
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.
Recruitment of Target Proteins: The binding induces the recruitment of target proteins to the CRL4 complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome, leading to the selective degradation of specific proteins .
相似化合物的比较
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analogue with potent anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic effects
Uniqueness of Amino-PEG6-Thalidomide:
属性
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
